![molecular formula C16H16N4O3 B13142810 N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 225644-82-6](/img/structure/B13142810.png)
N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazolidinone ring, which is often found in biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. This is followed by the formation of the oxazolidinone ring through cyclization reactions. The final step involves the acylation of the oxazolidinone with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The acetamide group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety results in bipyridine N-oxides, while reduction of the oxazolidinone ring yields amino alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Wirkmechanismus
The mechanism of action of (S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby exerting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetamides: These compounds also contain an acetamide group and are studied for their antihyperglycemic and antioxidant properties.
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent AAK1 inhibitor from a novel class of bi(hetero)aryl ethers.
Uniqueness
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of a bipyridine moiety and an oxazolidinone ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
225644-82-6 |
|---|---|
Molekularformel |
C16H16N4O3 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-11(21)18-9-14-10-20(16(22)23-14)15-3-2-13(8-19-15)12-4-6-17-7-5-12/h2-8,14H,9-10H2,1H3,(H,18,21)/t14-/m0/s1 |
InChI-Schlüssel |
QHXUEIOUZASDIJ-AWEZNQCLSA-N |
Isomerische SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Kanonische SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)

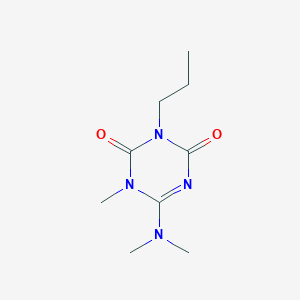
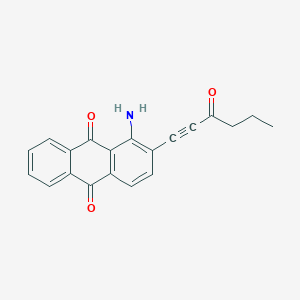
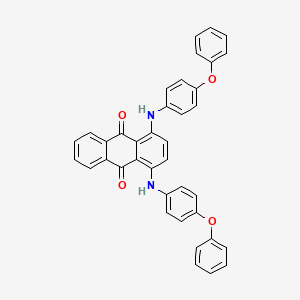
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
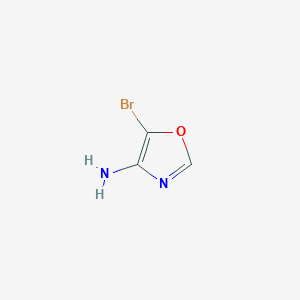
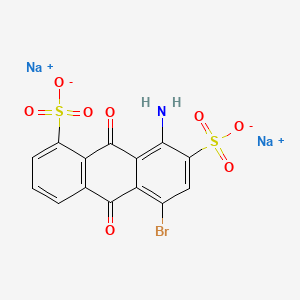
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)

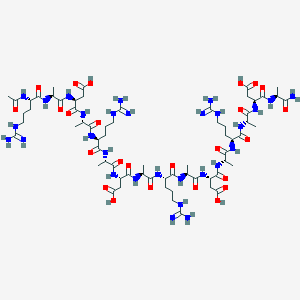
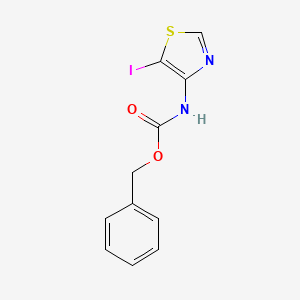
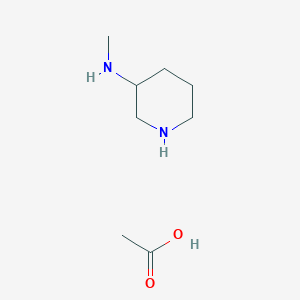
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
